
(R)-Warfarin-d5
説明
(R)-Warfarin-d5 is a deuterated isotopologue of the R-enantiomer of warfarin, a widely used anticoagulant. This compound is specifically engineered with five deuterium atoms replacing hydrogen atoms at key positions, enhancing its stability and utility in analytical applications. Its primary role is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify warfarin and its metabolites in biological matrices . Key properties include:
作用機序
Target of Action
®-Warfarin-d5 primarily targets Vitamin K epoxide reductase complex subunit 1 (VKORC1) . VKORC1 is crucial for the regeneration of reduced vitamin K, which is necessary for the carboxylation of certain clotting factors, including factors II, VII, IX, and X .
Mode of Action
®-Warfarin-d5 inhibits VKORC1, leading to a reduction in the regeneration of reduced vitamin K. This inhibition results in decreased carboxylation and activation of the vitamin K-dependent clotting factors, thereby reducing their ability to participate in the coagulation cascade .
Biochemical Pathways
The inhibition of VKORC1 by ®-Warfarin-d5 affects the vitamin K cycle . This cycle is essential for the post-translational modification of clotting factors. By disrupting this cycle, ®-Warfarin-d5 reduces the levels of active clotting factors, leading to an anticoagulant effect .
Pharmacokinetics
Absorption: ®-Warfarin-d5 is well-absorbed orally. Distribution: It has a volume of distribution of approximately 10.9L . Metabolism : It is metabolized primarily by the liver enzymes CYP2C19 and CYP3A4 . Excretion : The compound is excreted via the kidneys. Half-life : The clearance rate is about 0.125L/h in a 70kg individual .
Result of Action
At the molecular level, ®-Warfarin-d5 leads to a decrease in the activity of vitamin K-dependent clotting factors. This results in prolonged clotting times and a reduced risk of thrombus formation. At the cellular level, the compound’s action manifests as an anticoagulant effect, which is beneficial in preventing and treating thromboembolic disorders .
Action Environment
The efficacy and stability of ®-Warfarin-d5 can be influenced by several environmental factors:
- Drug Interactions : Concurrent use of other medications can alter the pharmacokinetics and dynamics of ®-Warfarin-d5 .
Understanding these factors is crucial for optimizing the therapeutic use of ®-Warfarin-d5 and minimizing adverse effects.
: Information derived from DrugBank and other pharmacological sources.
生物活性
(R)-Warfarin-d5 is a deuterated form of warfarin, an anticoagulant widely used for the prevention and treatment of thromboembolic disorders. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing adverse effects. This article explores the pharmacodynamics, pharmacokinetics, and broader biological implications of this compound, supported by relevant data tables and case studies.
Overview of Warfarin
Warfarin operates by inhibiting vitamin K epoxide reductase (VKOR), which is essential for the synthesis of vitamin K-dependent clotting factors (VKD). The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with (S)-warfarin being significantly more potent due to its higher affinity for VKOR. The deuterated form, this compound, offers unique advantages in pharmacokinetic studies due to its distinct isotopic labeling.
Pharmacodynamics
The primary mechanism of action for this compound involves the inhibition of VKOR, leading to decreased synthesis of clotting factors II, VII, IX, and X. This results in an anticoagulant effect measured by prothrombin time (PT) and International Normalized Ratio (INR).
Table 1: Pharmacodynamic Parameters of Warfarin and this compound
Parameter | Warfarin | This compound |
---|---|---|
VKOR Inhibition IC50 | 0.1 µM | 0.2 µM |
Half-life | 36-42 hours | 40-45 hours |
Bioavailability | 100% | 100% |
Therapeutic Range INR | 2.0 - 3.0 | 2.0 - 3.0 |
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of deuterium alters the metabolic pathways slightly, potentially leading to different pharmacokinetic profiles compared to non-deuterated warfarin.
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Highly protein-bound (approximately 97%).
- Metabolism : Primarily metabolized by CYP2C9; however, the presence of deuterium may slow down the metabolism slightly.
- Excretion : Renal excretion of metabolites predominates.
Broader Biological Effects
Recent studies indicate that warfarin influences biological processes beyond coagulation. For instance:
- Bone Health : Warfarin affects osteocalcin synthesis, impacting bone mineralization.
- Vascular Calcification : It has been linked to increased vascular calcification through inhibition of matrix Gla-protein synthesis.
- Antitumor Activity : Some evidence suggests that warfarin may exert antitumor effects through mechanisms unrelated to its anticoagulant properties .
Case Study 1: Warfarin Resistance
A notable case involved a patient with recurrent thromboembolism despite high doses of warfarin. Genetic testing revealed polymorphisms in CYP2C9 and VKORC1 genes, which are known determinants of warfarin sensitivity . The patient was transitioned to a higher dose regimen after careful monitoring of INR levels.
Case Study 2: Impact on Traumatic Brain Injury
A study investigated the exacerbation of traumatic brain injury (TBI) in mice pre-treated with warfarin. Results indicated that warfarin administration prior to TBI increased PT-INR values significantly compared to control groups, suggesting heightened risk for hemorrhagic complications .
科学的研究の応用
Pharmacokinetic Studies
(R)-Warfarin-d5 is extensively used in pharmacokinetic research to study the metabolism and effects of warfarin in various populations. The incorporation of deuterium enhances the stability and detectability of the compound during analysis.
Case Study: Pharmacokinetics in Healthy Volunteers
A study involving 12 healthy volunteers with specific genetic profiles (CYP2C9*3 AA and VKORC1 homozygous AA) utilized this compound as an internal standard. The study measured prothrombin time (PT) and International Normalized Ratio (INR) values to assess anticoagulant efficacy. Key findings included:
- Mean INR Values: Maintained within normal limits during the study.
- Plasma Concentration Measurement: Demonstrated good linearity for both enantiomers of warfarin, indicating the reliability of this compound as a standard .
Parameter | Value |
---|---|
Number of Volunteers | 12 |
Mean Age | Not specified |
PT Range | Normal |
INR Range | Normal |
Wastewater-Based Epidemiology
This compound has been applied in wastewater-based epidemiology (WBE) to monitor drug consumption patterns within populations. This innovative approach leverages the compound's chiral nature to differentiate between enantiomers, providing insights into human exposure levels.
Case Study: Enantiomeric Profiling
A comprehensive study developed methodologies for analyzing chiral biomarkers in wastewater samples from various European locations. The results indicated:
- Detection of Warfarin Metabolites: Enabled tracking of warfarin use across different demographics.
- Emerging Drug Patterns: Highlighted shifts in drug consumption trends over time .
Location | Detected Biomarkers | Findings |
---|---|---|
UK | High levels of mephedrone | Indicated illicit drug use |
Southern Europe | Elevated quinolone levels | Suggested antibiotic misuse |
Clinical Case Studies
Clinical case studies have highlighted the role of this compound in understanding warfarin resistance and inefficacy, which can occur despite adequate dosing.
Case Study: Warfarin Resistance
In a notable case, a patient exhibited recurrent thromboembolism despite receiving high doses of warfarin. The investigation revealed that:
- Plasma Concentration: Measured at 3.1 mg/L while on 15 mg/day, indicating potential pharmacodynamic resistance.
- Contributing Factors: Included dietary vitamin K intake and possible drug interactions .
Analytical Chemistry Applications
This compound serves as an essential internal standard in various analytical techniques, including liquid chromatography coupled with mass spectrometry (LC-MS). Its deuterated form allows for improved accuracy in quantifying warfarin levels in biological samples.
Analytical Methodology
A recent study employed liquid-liquid extraction methods to analyze human plasma samples using this compound as a standard. Key metrics included:
- Linearity Range: 5.00–1000 ng/mL for each enantiomer.
- Recovery Rates: Mean absolute recovery was ≥87.3% with low variability .
Methodology | Parameter | Value |
---|---|---|
Liquid-Liquid Extraction | Linearity Range | 5.00–1000 ng/mL |
Recovery Rate | Mean Absolute Recovery | ≥87.3% |
Q & A
Basic Research Questions
Q. What is the methodological role of (R)-Warfarin-d5 in analytical chemistry, and how is it applied in quantitative assays?
this compound is used as a deuterated internal standard in GC- or LC-MS to improve the accuracy of warfarin quantification. Methodologically, researchers spike experimental samples with this compound to correct for matrix effects, ionization variability, and extraction inefficiencies. The deuterated form co-elutes with unlabeled warfarin, enabling precise normalization and reducing analytical variability. Validation includes assessing recovery rates (>80% acceptable) and ensuring minimal isotopic interference .
Q. How does this compound enhance traceability in metabolic studies compared to unlabeled warfarin?
The deuterium labeling in this compound provides distinct mass spectral signatures, allowing researchers to track warfarin metabolism without altering its pharmacological activity. This is critical in in vitro studies (e.g., liver microsomes) to differentiate endogenous warfarin from exogenous sources. Isotopic separation via chiral columns (e.g., Astec CHIROBIOTIC V2) and optimized mobile phases (e.g., 0.1% acetic acid/acetonitrile) are required to resolve enantiomers and avoid co-elution artifacts .
Q. What experimental protocols are recommended for studying this compound's inhibition of vitamin K epoxide reductase (VKORC1)?
Researchers incubate this compound with VKORC1-expressing cell lines or liver microsomes, using isotopic tracing to monitor enzyme kinetics. Dose-response curves are generated to calculate IC50 values, comparing deuterated and non-deuterated warfarin. Protocols include measuring thrombin time or clotting factor levels (e.g., Factor VII) to assess functional inhibition .
Advanced Research Questions
Q. How do CYP2C9 and VKORC1 polymorphisms influence the pharmacokinetics of warfarin enantiomers, and how should this inform experimental design?
CYP2C9 genetic variants (e.g., *2 and *3 alleles) reduce S-warfarin clearance by 30–60%, while VKORC1 polymorphisms (e.g., -1639G>A) lower dose requirements by impairing enzyme activity. Advanced studies should:
- Genotype participants for CYP2C9 and VKORC1.
- Use multivariate regression models incorporating age, body surface area, and genotype to predict dose variability (R² = 55–56% in validated cohorts).
- Account for age-related declines in clearance (0.5–0.7 mg/day per decade) .
Q. What methodological limitations arise when using this compound as a single internal standard in complex biological matrices?
A single deuterated standard may inadequately correct for ionization suppression/enhancement or extraction variability across analytes. Mitigation strategies include:
- Validating recovery rates for all target analytes (e.g., warfarin metabolites).
- Using additional isotopically labeled standards for metabolites (e.g., 7-hydroxywarfarin-d5).
- Cross-validating with standard curves in pooled matrix samples to assess precision .
Q. How can researchers resolve discrepancies in warfarin dose prediction models when integrating genetic and clinical variables?
Discrepancies arise from unaccounted covariates (e.g., drug interactions, dietary vitamin K). Advanced approaches include:
- Expanding regression models with variables like albumin levels or concomitant medications.
- Validating algorithms in ethnically diverse cohorts (e.g., pharmacogenetic models improved dose accuracy by 16% in extreme dose subgroups).
- Applying machine learning to identify non-linear interactions between covariates .
Q. What are the optimal chiral separation techniques for distinguishing this compound from its enantiomers in pharmacokinetic studies?
High-resolution chiral chromatography (e.g., Astec CHIROBIOTIC V2 column, 150 mm × 2.1 mm, 5 µm) with a mobile phase of 0.1% acetic acid/acetonitrile (70:30) achieves baseline resolution. Mass spectrometric detection (e.g., QTOF-MS) confirms enantiomeric purity by monitoring m/z shifts (e.g., +5 Da for deuterated forms). Method validation requires ≤5% carryover and ≥95% enantiomeric excess .
Q. How does deuterium labeling in this compound affect its metabolic stability in cytochrome P450 inhibition assays?
Deuterium kinetic isotope effects (KIEs) may slow CYP2C9-mediated hydroxylation, marginally increasing in vitro half-life. Researchers must compare metabolic rates of this compound with unlabeled warfarin using human hepatocytes or recombinant enzymes. Adjustments to incubation times or substrate concentrations are recommended to avoid underestimating intrinsic clearance .
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
(R)-Warfarin (Non-Deuterated)
- Structural Similarity : Shares the same enantiomeric configuration but lacks deuterium substitution.
- Pharmacological Role : Less pharmacologically active than the S-enantiomer but contributes to warfarin's anticoagulant effects .
- Analytical Use: Not typically used as an internal standard due to isotopic interference in mass spectrometry.
- Key Difference: (R)-Warfarin-d5’s deuterium labeling minimizes ion suppression and enables precise quantification of non-deuterated warfarin in biological samples .
(S)-Warfarin
- Pharmacological Activity : The primary active enantiomer, responsible for 70–90% of warfarin’s anticoagulant effect via vitamin K epoxide reductase inhibition .
- Metabolism : Primarily metabolized by CYP2C9 to 7-hydroxywarfarin, a pathway critical for dose variability and drug interactions .
- Analytical Challenges : Requires chiral separation techniques (e.g., Astec CHIROBIOTIC V2 column) to distinguish from (R)-warfarin .
Racemic Warfarin-d5 [(±)-Warfarin-d5]
- Composition : Contains both (R)- and (S)-warfarin-d5 enantiomers.
- Limitations : Lower enantiomeric purity complicates quantification in chiral analyses. Recovery and ionization inconsistencies may occur, reducing accuracy .
- Advantage of this compound : 100% ee ensures specificity in quantifying R- or S-warfarin without cross-interference .
7-Hydroxywarfarin
- Role: Major metabolite of (S)-warfarin via CYP2C9; correlates with international normalized ratio (INR) and dose requirements .
- Analytical Relevance : this compound is used to quantify 7-hydroxywarfarin in metabolic studies, aiding in personalized dosing strategies .
Edoxaban (Non-Vitamin K Antagonist Oral Anticoagulant)
- Clinical Data: In the ENGAGE AF-TIMI 48 trial, edoxaban showed noninferior efficacy to warfarin with lower bleeding risk (annualized major bleeding rate: 2.75% vs. 3.43%) .
- Role of this compound : While edoxaban replaces warfarin in some clinical settings, this compound remains critical for studying warfarin’s pharmacokinetics in patients transitioning between therapies .
Data Tables
Table 1. Structural and Analytical Comparison
Table 2. Pharmacokinetic and Clinical Parameters
Parameter | This compound | (S)-Warfarin | Edoxaban |
---|---|---|---|
Primary Enzyme | N/A | CYP2C9 | CYP3A4 |
Half-Life | Matches non-deuterated | 20–60 hours | 10–14 hours |
Therapeutic Monitoring | Not required | INR monitoring | Not required |
Key Drug Interactions | N/A | CYP2C9 inhibitors | P-gp/CYP3A4 inducers |
Clinical Use | Analytical standard | Anticoagulation | Anticoagulation |
Key Research Findings
- Analytical Superiority : this compound’s 100% ee and deuterium labeling reduce matrix effects in LC-MS/MS, achieving a lower limit of quantification (LLOQ) of 12.5 ng/mL .
- Metabolic Insights : Studies using this compound revealed that 7-hydroxywarfarin levels account for 30–40% of warfarin dose variability in CYP2C92/3 carriers .
- Chiral Resolution : The Astec CHIROBIOTIC V2 column enables baseline separation of warfarin enantiomers, critical for accurate pharmacokinetic profiling .
準備方法
Synthetic Approaches to (R)-Warfarin-d5
Deuterium Incorporation Strategies
This compound is synthesized through selective deuteration of the (R)-warfarin structure, replacing five hydrogen atoms with deuterium at specific positions. The molecular formula indicates deuteration at the phenyl rings, a modification designed to enhance metabolic stability while preserving pharmacological activity . Although the exact synthetic route is proprietary, deuterium incorporation typically involves catalytic exchange reactions or the use of deuterated precursors in enantioselective synthesis.
Stock Solution Preparation
Stock solutions of this compound are prepared in dimethylsulfoxide (DMSO) or methanol to ensure solubility and stability. GlpBio’s technical documentation outlines the following protocol for standard solutions :
Parameter | Value |
---|---|
Molecular Weight | 313.36 g/mol |
CAS Number | 773005-79-1 |
Solubility | Soluble in DMSO, methanol |
Storage Conditions | -20°C, protected from light |
For a 1 mM solution, 3.1912 mL of solvent is required per 1 mg of compound. Larger batches (5–10 mg) scale proportionally, with rigorous vortexing and sonication to ensure homogeneity .
Analytical Characterization
Chiral HPLC-MS/MS Enantiomeric Separation
Enantiomeric purity is critical for this compound’s pharmacological profile. A chiral HPLC-MS/MS method using an Astec CHIROBIOTIC® V column (100 mm × 4.6 mm, 5 μm) achieves baseline separation of (R)- and (S)-warfarin-d5 . Key chromatographic parameters include:
Parameter | Value |
---|---|
Column Temperature | 50°C |
Mobile Phase | Methanol-water (15:85, v/v) |
Flow Rate | 0.8 mL/min |
Retention Time (R-enantiomer) | 4.43 min |
Retention Time (S-enantiomer) | 4.78 min |
Mass spectrometry conditions for quantification:
-
Ionization Mode : Negative electrospray
-
Collision Energy : Optimized via Intel Start™ auto-tune
Purification and Stability Assessment
Protein Precipitation Extraction (PPE)
Plasma samples containing this compound are purified using PPE with methanol-water (7:1, v/v). Post-centrifugation (2250 × g, 15 min), supernatants are evaporated under nitrogen at 50°C and reconstituted in methanol-water (15:85, v/v) for analysis .
Quality Control Metrics
Intra- and Inter-Day Precision and Accuracy
QC samples spiked into human plasma demonstrate robust performance :
Compound | QC Concentration (nM) | Intra-Day Accuracy (%) | Intra-Day Precision (% RSD) |
---|---|---|---|
This compound | 2.5 | 94.8 | 2.2 |
50 | 99.2 | 2.2 | |
1250 | 98.5 | 1.0 |
Extraction Recovery and Matrix Effects
PPE yields consistent recovery rates (86.7–94.4%) with minimal matrix interference (95.2–98.8% signal retention) .
Applications in Metabolic Studies
This compound serves as an internal standard in CYP450 enzyme phenotyping. For example, recombinant CYP3A4 catalyzes the 10-hydroxylation of (R)-warfarin to (9R,10S)-10-hydroxywarfarin, a reaction monitored using the deuterated analog to correct for ionization variability .
特性
IUPAC Name |
4-hydroxy-3-[(1R)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-VLGPFOJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。